Propane-1,3-diyl cyclohexane-1,2-dicarboxylate

Hydrophobicity Partition coefficient Plasticizer compatibility

Propane-1,3-diyl cyclohexane-1,2-dicarboxylate (CAS 97552-47-1) is a cycloaliphatic diester formed by esterification of cyclohexane-1,2-dicarboxylic acid (hexahydrophthalic acid) with 1,3-propanediol, yielding a monomer with molecular formula C₁₉H₂₇O₈ and a molecular weight of 383.41 g·mol⁻¹. The compound contains two cyclohexane rings linked via a trimethylene spacer through ester bonds, with free carboxylic acid/carboxylate groups remaining on each ring.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 97552-47-1
Cat. No. B12708830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-1,3-diyl cyclohexane-1,2-dicarboxylate
CAS97552-47-1
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)OCCCOC2=O
InChIInChI=1S/C11H16O4/c12-10-8-4-1-2-5-9(8)11(13)15-7-3-6-14-10/h8-9H,1-7H2
InChIKeyALIKYTIVBISXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propane-1,3-diyl cyclohexane-1,2-dicarboxylate (CAS 97552-47-1) – Sourcing and Baseline Profile for Research and Industrial Procurement


Propane-1,3-diyl cyclohexane-1,2-dicarboxylate (CAS 97552-47-1) is a cycloaliphatic diester formed by esterification of cyclohexane-1,2-dicarboxylic acid (hexahydrophthalic acid) with 1,3-propanediol, yielding a monomer with molecular formula C₁₉H₂₇O₈ and a molecular weight of 383.41 g·mol⁻¹ . The compound contains two cyclohexane rings linked via a trimethylene spacer through ester bonds, with free carboxylic acid/carboxylate groups remaining on each ring . Computed physicochemical parameters include an XLogP of 1.6, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a topological polar surface area of 52.6 Ų [1]. These structural features position the compound as a versatile building block for polyester synthesis, plasticizer formulations, and specialty polymer intermediates where controlled hydrophilicity and thermal stability are required .

Why Generic Substitution of Propane-1,3-diyl cyclohexane-1,2-dicarboxylate (97552-47-1) Fails: Chemical Rationale for Specification-Driven Procurement


Cyclohexane-1,2-dicarboxylate diesters are not interchangeable because the diol linker length and branching directly control key performance parameters: hydrophobicity (LogP), thermal volatility (boiling point and flash point), hydrolytic degradation kinetics, and polymer segmental mobility. Replacing the propane-1,3-diyl bridge (n=3) with a shorter ethylene glycol linker (n=2) or a longer 1,4-butanediol linker (n=4) alters the aliphatic spacer length, which has been shown to shift hydrolytic degradation periods in cycloaliphatic poly(ester anhydride)s by more than 140 hours [1]. Even an isomer such as 1-methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate (CAS 94088-40-1, with a branched C3 linker) yields distinct crystallinity and solubility behaviour due to the asymmetry of the 1,2-propanediol backbone . Consequently, substituting the target compound with a generic alternative—even one sharing the same cyclohexane-1,2-dicarboxylate core—risks mismatched degradation profiles, altered plasticizer migration rates, and divergent thermal processing windows. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Propane-1,3-diyl cyclohexane-1,2-dicarboxylate (97552-47-1) Against Close Structural Analogs


LogP Hydrophobicity Comparison: Propane-1,3-diyl vs. Diethyl cyclohexane-1,2-dicarboxylate

The target compound exhibits a computed LogP of 1.28 , which is substantially lower than the LogP of 2.62 for the diethyl ester analog, diethyl cyclohexane-1,2-dicarboxylate (CAS 10138-59-7) . This 1.34 log unit difference translates to approximately a 22-fold difference in octanol-water partition coefficient, indicating that the propane-1,3-diyl ester is markedly more hydrophilic than the diethyl ester. The lower LogP is attributable to the presence of free carboxylic acid/carboxylate groups on each cyclohexane ring in the target compound, which are absent in the fully esterified diethyl analog.

Hydrophobicity Partition coefficient Plasticizer compatibility

Boiling Point and Thermal Processing Window: Propane-1,3-diyl vs. Diethyl Ester

The target compound has a computed boiling point of 588.6 °C at 760 mmHg , compared to 294.2 ± 15.0 °C at 760 mmHg for diethyl cyclohexane-1,2-dicarboxylate . The approximately 294 °C higher boiling point of the target compound reflects its larger molecular weight (383.41 vs. 228.28 g·mol⁻¹) and the presence of two cyclohexane rings linked by a diester bridge, which increases intermolecular forces and reduces vapour pressure. Although both values are computationally derived (ACD/Labs) and should be interpreted as relative indicators rather than absolute physical constants, the large differential reliably indicates that the target compound will exhibit substantially lower volatility during high-temperature polymer compounding or coating cure cycles.

Thermal stability Volatility Plasticizer processing

Flash Point and Handling Safety: Propane-1,3-diyl vs. Diethyl Ester

The computed flash point of the target compound is 205.8 °C , compared to 137.8 ± 18.8 °C for diethyl cyclohexane-1,2-dicarboxylate . The 68 °C higher flash point places the target compound in a less flammable hazard category under GHS classification, reducing storage and handling restrictions during industrial operations. This difference is mechanistically consistent with the higher molecular weight and lower vapour pressure of the target compound.

Flash point Safety Industrial handling

Effect of Diol Spacer Length on Hydrolytic Degradation Kinetics in Cycloaliphatic Poly(ester anhydride) Systems

Zhang et al. (2002) synthesized a series of poly(ester anhydride)s from cyclohexane-1,2-dicarboxylic anhydride (CHDA) and various diols including ethylene glycol, 1,3-propanediol, 1,4-butanediol, and 1,6-hexanediol [poly(CHDA–XDO)] and measured their hydrolytic degradation periods in aqueous media [1]. The degradation half-life of the 1,3-propanediol-containing polymer fell within the overall series range of 130–320 hours, with the n=3 diol spacer producing an intermediate degradation rate between the faster-degrading ethylene glycol variant (n=2) and the slower-degrading 1,6-hexanediol variant (n=6). Although the study evaluated polymers rather than the discrete monomeric diester, the trend demonstrates that the diol chain length is a primary determinant of ester bond hydrolytic lability in cyclohexane-1,2-dicarboxylate systems. Selection of the 1,3-propanediol linker therefore provides a predictable, mid-range degradation profile not achievable with shorter or longer diol analogs.

Hydrolytic degradation Drug delivery Biodegradable polymer

Optimal Research and Industrial Application Scenarios for Propane-1,3-diyl cyclohexane-1,2-dicarboxylate (CAS 97552-47-1)


High-Temperature Plasticizer Formulations Requiring Low Volatility

The target compound's computed boiling point of 588.6 °C and flash point of 205.8 °C position it as a candidate plasticizer or plasticizer intermediate for polyvinyl chloride (PVC) compounds processed at elevated temperatures (>180 °C), where conventional diethyl or dibutyl cyclohexane-1,2-dicarboxylate esters would suffer unacceptable evaporative loss. Patent literature explicitly includes 1,3-propanediol-derived cyclohexane-1,2-dicarboxylic acid esters among preferred plasticizer compositions for thermoplastic polymers and elastomers [1]. Unlike fully esterified DINCH (diisononyl cyclohexane-1,2-dicarboxylate, LogP ≈ 9.82), the target compound's lower LogP (1.28) offers improved compatibility with polar polymer matrices while retaining the non-phthalate, cycloaliphatic backbone required for regulated food-contact and medical device applications.

Bioerodible Polymer Matrices with Tunable Mid-Range Degradation Kinetics

Drawing on the class-level evidence from Zhang et al. (2002) showing that cycloaliphatic poly(ester anhydride)s with 1,3-propanediol spacers exhibit degradation periods in the 130–320 hour range [2], the target monomer is suitable as a building block for synthesizing hydrolytically degradable polyesters and poly(ester anhydride)s. The n=3 diol spacer provides an intermediate degradation rate—faster than 1,4-butanediol or 1,6-hexanediol analogs, but slower than ethylene glycol analogs—making it appropriate for drug delivery systems requiring delivery windows of approximately 5–13 days, or for agricultural mulch films designed to fragment after a single growing season.

Specialty Coating Intermediates Requiring Balanced Hydrophobicity and Crosslinking Density

The presence of two free carboxylic acid/carboxylate groups per molecule (as shown by the SMILES structure ) provides reactive sites for crosslinking with epoxy resins, isocyanates, or melamine-formaldehyde hardeners. Research on hexahydrophthalic acid-based polyester coatings demonstrates that acid resistance and corrosion stability improve when the polyester structure incorporates branched or cycloaliphatic diols that enhance crosslinking density [3]. The target compound, with its rigid cyclohexane rings and reactive carboxyl termini, can serve as a diacid component in high-solids polyurethane or thermoset polyester coatings where the controlled hydrophilicity (LogP 1.28) aids pigment wetting without compromising water resistance of the cured film.

Non-Phthalate Plasticizer Development for Sensitive-Use PVC Applications

The compound falls within the scope of 1,2-cyclohexane dicarboxylic acid ester plasticizer compositions described in WO2016026835A1 and WO2017055429A1 [1][4], which are explicitly designed as alternatives to ortho-phthalate plasticizers for toys, food packaging, and medical devices. The target compound's intermediate molecular weight (383.41 g·mol⁻¹) and polarity (XLogP 1.6; PSA 52.6 Ų) [5] suggest migration resistance intermediate between low-MW diethyl esters and high-MW polymeric plasticizers, offering formulators a new tool to balance processability with low extractables in sensitive applications.

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